Cas no 869716-13-2 (2-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole)
2-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole is a benzimidazole derivative featuring a chloromethyl substituent and a 4-methoxyphenyl group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The chloromethyl group enhances reactivity, enabling further functionalization through nucleophilic substitution or cross-coupling reactions. The methoxyphenyl moiety contributes to electronic modulation, potentially influencing the compound's binding affinity in bioactive molecules. Its rigid benzimidazole core offers stability, making it suitable for applications requiring robust heterocyclic frameworks. This product is valuable for researchers exploring novel compounds in medicinal chemistry or material science. Proper handling is advised due to the reactive chloromethyl group.
869716-13-2 structure
Product Name:2-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole
CAS No:869716-13-2
MF:C15H13ClN2O
MW:272.72952246666
CID:844411
PubChem ID:7063828
Update Time:2025-05-27
2-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(CHLOROMETHYL)-1-(4-METHOXYPHENYL)-1H-BENZIMIDAZOLE
- SCHEMBL10894564
- EN300-14449
- 869716-13-2
- Z104343040
- 2-(chloromethyl)-1-(4-methoxyphenyl)benzimidazole
- 2-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole
- AKOS009028936
- J-506280
- G21626
- 2-(Chloromethyl)-1-(4-methoxyphenyl)-1H-benzo[d]imidazole
- 2-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole
-
- MDL: MFCD07344336
- Inchi: 1S/C15H13ClN2O/c1-19-12-8-6-11(7-9-12)18-14-5-3-2-4-13(14)17-15(18)10-16/h2-9H,10H2,1H3
- InChI Key: SKXZJZIJPDUSCB-UHFFFAOYSA-N
- SMILES: ClCC1=NC2C=CC=CC=2N1C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 272.0716407g/mol
- Monoisotopic Mass: 272.0716407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 27Ų
2-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C650883-25mg |
2-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole |
869716-13-2 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C650883-50mg |
2-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole |
869716-13-2 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C650883-250mg |
2-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole |
869716-13-2 | 250mg |
$ 275.00 | 2022-06-06 | ||
| Enamine | EN300-14449-0.05g |
2-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole |
869716-13-2 | 92.0% | 0.05g |
$53.0 | 2025-02-19 | |
| Enamine | EN300-14449-0.1g |
2-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole |
869716-13-2 | 92.0% | 0.1g |
$83.0 | 2025-02-19 | |
| Enamine | EN300-14449-0.25g |
2-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole |
869716-13-2 | 92.0% | 0.25g |
$116.0 | 2025-02-19 | |
| Enamine | EN300-14449-0.5g |
2-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole |
869716-13-2 | 92.0% | 0.5g |
$218.0 | 2025-02-19 | |
| Enamine | EN300-14449-1.0g |
2-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole |
869716-13-2 | 92.0% | 1.0g |
$314.0 | 2025-02-19 | |
| Enamine | EN300-14449-2.5g |
2-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole |
869716-13-2 | 92.0% | 2.5g |
$614.0 | 2025-02-19 | |
| Enamine | EN300-14449-5.0g |
2-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole |
869716-13-2 | 92.0% | 5.0g |
$908.0 | 2025-02-19 |
2-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,3-benzodiazole Related Literature
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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